

# solubility of chloromethyl benzoate in common organic solvents

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## Compound of Interest

Compound Name: Chloromethyl benzoate

Cat. No.: B1360013

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An In-depth Technical Guide on the Solubility of **Chloromethyl Benzoate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **chloromethyl benzoate** in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and outlines a detailed experimental protocol for its determination. Additionally, a typical workflow for the synthesis and purification of **chloromethyl benzoate** is provided to illustrate its handling in a laboratory setting.

## Introduction to Chloromethyl Benzoate

**Chloromethyl benzoate** ( $C_8H_7ClO_2$ ) is an organic compound and an ester of benzoic acid. It is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and a reactive benzylic chloride, allows for a wide array of chemical modifications. The chloromethyl group serves as a reactive site for nucleophilic substitution, making it a valuable building block for more complex molecules.

Key Properties:

- Molecular Formula:  $C_8H_7ClO_2$

- Molecular Weight: 170.59 g/mol [1]
- Appearance: Colorless to pale yellow oil or solid at room temperature
- CAS Number: 5335-05-7[1]

## Solubility of Chloromethyl Benzoate

Precise quantitative solubility data for **chloromethyl benzoate** in a wide range of common organic solvents is not readily available in published literature. However, qualitative assessments indicate its solubility in several organic solvents.

### Data Presentation: Solubility of **Chloromethyl Benzoate**

Solvent	Chemical Formula	Qualitative Solubility
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Soluble[2]
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Soluble[2]
Methanol	CH <sub>3</sub> OH	Soluble
Acetone	C <sub>3</sub> H <sub>6</sub> O	Likely Soluble
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	Likely Soluble
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	Likely Soluble
Toluene	C <sub>7</sub> H <sub>8</sub>	Likely Soluble
Hexane	C <sub>6</sub> H <sub>14</sub>	Likely Soluble

Note on Solubility Data: The term "Soluble" indicates that the compound dissolves in the solvent. "Likely Soluble" is inferred based on the general principle of "like dissolves like," where a compound with both polar (ester) and non-polar (benzene ring) characteristics, such as **chloromethyl benzoate**, is expected to be soluble in a range of common organic solvents. For precise quantitative solubility, experimental determination is necessary. The isomeric compound, methyl 3-(chloromethyl)benzoate, is explicitly stated to be soluble in organic solvents like ethanol and ether.[2]

# Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

## Methodology:

- Preparation of a Saturated Solution:
  - Add an excess amount of **chloromethyl benzoate** to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
  - Seal the flask to prevent solvent evaporation.
- Equilibration:
  - Place the flask in a constant temperature shaker bath. Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
  - After equilibration, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.
  - Carefully withdraw a sample from the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45  $\mu\text{m}$  PTFE filter) to remove any undissolved microparticles.
- Analysis:
  - Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
  - Determine the concentration of **chloromethyl benzoate** in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Gas Chromatography (GC).

- Calculation:
  - Calculate the solubility of **chloromethyl benzoate** in the solvent by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

## Experimental Workflow: Synthesis and Purification of Chloromethyl Benzoate

**Chloromethyl benzoate** can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of sodium benzoate with a chloromethylating agent. The subsequent purification is crucial to obtain a product of high purity.



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Caption: Synthesis and purification workflow for **chloromethyl benzoate**.

## Conclusion

This technical guide has summarized the available solubility information for **chloromethyl benzoate** in common organic solvents, provided a detailed experimental protocol for its quantitative determination, and presented a typical synthesis and purification workflow. While precise quantitative solubility data is sparse, the provided qualitative information and experimental methodology offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The inherent reactivity of the chloromethyl group makes this compound a versatile tool in organic synthesis, and a thorough understanding of its physical properties, such as solubility, is essential for its effective application.

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## References

- 1. Chloromethyl benzoate | C<sub>8</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 79257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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